Glasdegib Maleate

Description

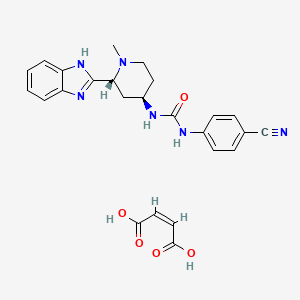

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCVKWFBWAVYOC-UIXXXISESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027747 | |

| Record name | Glasdegib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2030410-25-2 | |

| Record name | Glasdegib maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glasdegib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLASDEGIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glasdegib (PF-04449913): A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib (PF-04449913) is a first-in-class, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, which has been approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations. The aberrant activation of the Hh pathway is a known driver in the pathogenesis and therapeutic resistance of various malignancies, including hematologic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Glasdegib, with a focus on the quantitative data and experimental methodologies that have defined its preclinical and clinical profile.

Discovery and Medicinal Chemistry

The development of Glasdegib originated from a lead discovery program focused on identifying potent and selective inhibitors of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[1][2] The initial focus was on the benzimidazole class of compounds, which demonstrated promising inhibitory activity but possessed suboptimal physicochemical and pharmacokinetic properties, such as high lipophilicity.[1][2]

A systematic medicinal chemistry effort was undertaken to address these liabilities. This led to the identification of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, designated as PF-04449913 (Glasdegib).[3] The key structural modifications, including the introduction of a p-cyano urea moiety, resulted in a compound with improved aqueous solubility, metabolic stability, and oral bioavailability, while retaining potent SMO inhibitory activity.[1][2] The synthesis of Glasdegib has been described in the literature, with methods developed for both laboratory and large-scale production.[4][5]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development but is largely quiescent in adult tissues.[6][7] In certain cancers, including AML, aberrant reactivation of this pathway is implicated in the survival and expansion of leukemic stem cells (LSCs).[7][8]

The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce a signal that culminates in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors. GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Glasdegib is a potent and selective inhibitor of SMO.[1][6] By binding directly to the SMO receptor, Glasdegib prevents the downstream activation of GLI transcription factors, thereby blocking Hh pathway signaling.[1][8] This inhibition has been shown to reduce the burden of LSCs and sensitize leukemic cells to chemotherapy.[6][7][9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glasdegib | MedPath [trial.medpath.com]

- 3. Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glasdegib synthesis - chemicalbook [chemicalbook.com]

- 5. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formulation of Glasdegib Maleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Glasdegib Maleate, a targeted therapy approved for the treatment of newly-diagnosed acute myeloid leukemia (AML).[1][2] Glasdegib is a potent, orally administered small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[3][4][5] This document details its molecular characteristics, formulation, mechanism of action, and key experimental methodologies used in its characterization.

Molecular Structure and Physicochemical Properties

Glasdegib, also known as PF-04449913, is a benzimidazole derivative.[3][4] It is formulated as a monomaleate salt to enhance its properties for pharmaceutical development.[6][7] The monomaleate salt was selected for its favorable chemical stability, particularly in minimizing the formation of the (2S,4R)-epimer under stress conditions.[6]

The chemical name for this compound is 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate.[8]

Table 1: Physicochemical Properties of Glasdegib and its Maleate Salt

| Property | Value | Reference |

| Glasdegib (Free Base) | ||

| Chemical Formula | C₂₁H₂₂N₆O | [3] |

| Average Molecular Weight | 374.448 Da | [3] |

| pKa Values | 1.7 (benzimidazole nitrogen), 6.1 (methylpiperidine nitrogen) | [6][8] |

| This compound | ||

| Chemical Formula | C₂₅H₂₆N₆O₅ | [8] |

| Molecular Weight | 490.51 Da | [8] |

| Appearance | White to pale colored powder | [8] |

| Aqueous Solubility | 1.7 mg/mL | [6][8] |

| Crystal System (Monomaleate) | Monoclinic | [6] |

| Space Group (Monomaleate) | P2₁ | [6] |

Formulation of this compound (Daurismo™)

Glasdegib is marketed under the brand name Daurismo™ and is supplied as film-coated tablets for oral administration.[8][9] The recommended dosage is typically 100 mg taken orally once daily.[9][10]

Table 2: Composition of Daurismo™ Film-Coated Tablets

| Component | Function | 25 mg Tablet | 100 mg Tablet | Reference(s) |

| Active Ingredient | ||||

| Glasdegib | Hedgehog Inhibitor | 25 mg | 100 mg | [8][11] |

| (equivalent to this compound) | (32.8 mg) | (131.1 mg) | [8] | |

| Inactive Ingredients (Tablet Core) | ||||

| Microcrystalline Cellulose | Filler/Binder | ✓ | ✓ | [8][11] |

| Dibasic Calcium Phosphate Anhydrous | Filler/Binder | ✓ | ✓ | [8][11] |

| Sodium Starch Glycolate | Disintegrant | ✓ | ✓ | [8][11] |

| Magnesium Stearate | Lubricant | ✓ | ✓ | [8][11] |

| Inactive Ingredients (Film Coating) | ||||

| Opadry II® Beige/Yellow | Film Coating System | ✓ | ✓ | [8] |

| - Hypromellose | Film former | ✓ | ✓ | [8][11] |

| - Titanium Dioxide | Opacifier/Colorant | ✓ | ✓ | [8][11] |

| - Lactose Monohydrate | Filler | ✓ | ✓ | [11] |

| - Macrogol | Plasticizer | ✓ | ✓ | [8][11] |

| - Triacetin | Plasticizer | ✓ | ✓ | [8] |

| - Iron Oxide Yellow | Colorant | ✓ | ✓ | [8][11] |

| - Iron Oxide Red | Colorant | ✓ | [8][11] |

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely silenced in adult tissues.[2][10] However, aberrant reactivation of this pathway has been implicated in the survival and proliferation of cancer stem cells in various malignancies, including AML.[1][2][12]

Glasdegib functions by selectively binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key component of the Hh signaling cascade.[3][4][9] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When the ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors.[10][13] By inhibiting SMO, Glasdegib prevents the activation of GLI proteins, thereby suppressing the transcription of genes that promote cell proliferation and survival.[10][13]

Experimental Protocols

The characterization and analysis of this compound involve a range of sophisticated analytical techniques. Below are representative methodologies cited in the literature.

The synthesis of this compound can be achieved by reacting Glasdegib free base with maleic acid in a suitable solvent system, such as aqueous isopropanol, followed by crystallization.[14]

Protocol for Characterization of Monomaleate vs. Dimaleate Forms: A study comparing Glasdegib monomaleate and a novel dimaleate form utilized a multi-technique approach for full characterization.[6][7]

-

X-ray Single-Crystal and Powder Diffraction (XRD):

-

Objective: To determine the crystal structure and confirm the solid-state form.

-

Methodology: Suitable crystals are obtained and analyzed using a diffractometer. For single-crystal XRD, crystallographic data including space group, unit cell dimensions, and atomic positions are determined.[6] Powder X-ray diffraction (PXRD) is used to analyze the bulk material for polymorphism and purity.[7]

-

-

Solid-State Nuclear Magnetic Resonance (ssNMR):

-

Objective: To determine the ionization state of the Glasdegib molecule and the maleate counter-ion.

-

Methodology: ¹⁵N ssNMR experiments are conducted to probe the nitrogen environments within the molecule, which are sensitive to protonation states.[6]

-

-

Thermal Analysis (DSC and TGA):

-

Objective: To evaluate thermal properties such as melting point and decomposition temperature.

-

Methodology: Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating decomposition or desolvation.[7]

-

-

Vibrational Spectroscopy (FTIR and Raman):

-

Objective: To identify functional groups and confirm the molecular structure through its vibrational modes.

-

Methodology: Fourier-Transform Infrared (FTIR) and Raman spectra are collected. Specific bands corresponding to N-H, O-H, C=O, and C-H stretching vibrations are analyzed to characterize the salt form.[6]

-

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the robust quantification of Glasdegib in human plasma.[15]

Protocol Outline:

-

Sample Preparation (Protein Precipitation):

-

To a 200 µL plasma sample, add 500 µL of an internal standard solution.

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[15]

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation (LC):

-

Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[15]

-

Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Glasdegib and its internal standard, ensuring high selectivity and sensitivity.

-

To ensure product quality, stability studies are critical. A comparative stress stability study was conducted on Glasdegib monomaleate and dimaleate forms.[6][7][16]

Protocol for Stress Stability Testing:

-

Storage Conditions: Samples are stored in an open dish at accelerated conditions, for example, 40°C and 75% relative humidity (RH).[6][16]

-

Time Points: Samples are analyzed at initial (t=0) and subsequent time points (e.g., 1, 2, and 3 months).[7][16]

-

Analytical Methods:

-

Purity: An ultra-high-performance liquid chromatography (UHPLC) method with UV detection is used to determine the purity and quantify any degradation products.[7]

-

Chiral Purity: A chiral HPLC method is used to assess the formation of stereoisomers, such as the (2S,4R)-epimer.[7]

-

Solid Form: PXRD is used to check if any changes in the crystal form have occurred during storage.[7][16]

-

Table 3: Representative Stability Data for Glasdegib Salts at 40°C / 75% RH

| Form Type | Time Point | Chiral Purity (Area %) | Purity (Area %) | Reference |

| Glasdegib Monomaleate | t = 0 | 100.00 | 99.86 | [7] |

| t = 3 months | 99.96 | 99.72 | [7] | |

| Glasdegib Dimaleate | t = 0 | 100.00 | 99.98 | [7] |

| t = 3 months | 100.00 | 99.90 | [7] |

The data indicates that both salt forms exhibit high stability under stress conditions, with the dimaleate form showing slightly better chemical and physical stability.[6]

References

- 1. U.S. FDA Approves DAURISMO™ (glasdegib) for Adult Patients with Newly-Diagnosed Acute Myeloid Leukemia (AML) for Whom Intensive Chemotherapy is Not an Option | Pfizer [pfizer.com]

- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Glasdegib - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. cancernetwork.com [cancernetwork.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. How to synthesize Glasdegib?_Chemicalbook [chemicalbook.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

Glasdegib: A Comprehensive Technical Review of its Role as a Smoothened (SMO) Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib (PF-04449913) is a potent, orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), by promoting the survival and proliferation of cancer stem cells.[2] Glasdegib, in combination with low-dose cytarabine (LDAC), is approved for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.[3] This technical guide provides an in-depth overview of Glasdegib's mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical and clinical efficacy, and detailed experimental protocols for its characterization.

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[4] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane protein Patched (PTCH) tonically inhibits the 7-pass transmembrane G protein-coupled receptor, Smoothened (SMO).[5] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the glioma-associated oncogene (GLI) family of transcription factors into their repressor forms (GLI-R).[5] These repressors translocate to the nucleus and suppress the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. SMO then accumulates in the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins into their full-length activator forms (GLI-A).[6] These activators translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[6] Aberrant activation of this pathway, often through mutations in PTCH or SMO, or overexpression of Hh ligands, can lead to uncontrolled cell growth and tumorigenesis.[4]

Glasdegib's Mechanism of Action: A Targeted SMO Inhibitor

Glasdegib exerts its therapeutic effect by directly binding to and inhibiting the SMO receptor.[7] This action mimics the inhibitory effect of PTCH, effectively shutting down the Hh signaling pathway even in the presence of activating ligands or upstream mutations.[6] By preventing the translocation of SMO to the primary cilium, Glasdegib ensures the continued proteolytic processing of GLI proteins into their repressor forms, thereby downregulating the expression of pro-oncogenic target genes.[8] Preclinical studies have demonstrated that Glasdegib's inhibition of SMO leads to a reduction in the expression of key intracellular leukemia stem cell regulators, such as GLI2, and enhances cell cycle transit.[8]

Quantitative Pharmacological Profile of Glasdegib

The following tables summarize the key quantitative data for Glasdegib, providing a comparative overview of its pharmacological properties.

Table 1: Binding Affinity and Potency of Glasdegib

| Parameter | Value | Reference |

| IC50 (SMO Inhibition) | 5 nM | [9] |

Table 2: Pharmacokinetic Properties of Glasdegib

| Parameter | Value | Condition | Reference |

| Bioavailability | 77.12% | 100 mg, fasted state (healthy volunteers) | [10] |

| Cmax | 1,252 ng/mL | 100 mg daily with LDAC (AML patients) | [10] |

| Tmax | 1.7 hours (median) | 100 mg daily with LDAC (AML patients) | [10] |

| Steady-State Concentration | 718 ng/mL | 100 mg daily with LDAC (AML patients) | [10] |

| Elimination Half-life | 23.9 hours (median) | 400 mg daily (myeloid malignancies) | [10] |

Preclinical and Clinical Efficacy

In Vitro and In Vivo Preclinical Studies

Preclinical investigations have shown that Glasdegib can reduce tumor burden and sensitize quiescent malignant stem cells to chemotherapy.[11] In patient-derived xenograft (PDX) models of AML, Glasdegib demonstrated an ability to decrease chemoresistance mediated by the bone marrow microenvironment.[11] Furthermore, ex vivo studies have indicated a synergistic potential when combining Glasdegib with hypomethylating agents like azacitidine, as these agents may restore GLI3 signaling, sensitizing AML cells to Glasdegib.[11]

Clinical Trials in Acute Myeloid Leukemia (AML)

The approval of Glasdegib was primarily based on the results of the Phase II BRIGHT 1003 clinical trial.[12] This study evaluated the efficacy and safety of Glasdegib in combination with low-dose cytarabine (LDAC) compared to LDAC alone in patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[12]

Table 3: Key Efficacy Results from the BRIGHT 1003 Trial

| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (95% CI) | p-value | Reference |

| Median Overall Survival | 8.3 months | 4.3 months | 0.46 (0.30–0.71) | 0.0002 (one-sided) | [12] |

| Complete Response Rate | 18.2% | 2.6% | - | - | [12] |

However, the subsequent Phase 3 BRIGHT AML 1019 trial, which assessed Glasdegib in combination with either intensive (cytarabine and daunorubicin) or non-intensive (azacitidine) chemotherapy, did not meet its primary endpoint of significantly improving overall survival.[12]

Detailed Experimental Protocols

GLI-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.

Materials:

-

Gli Luciferase Reporter NIH3T3 cell line (stably expressing a Gli-responsive firefly luciferase reporter)[13]

-

Thaw Medium 5[13]

-

Assay Medium 5A[13]

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG)

-

Glasdegib or other SMO inhibitors

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed 25,000 cells per well in a 96-well plate with 100 µL of Thaw Medium 5. Incubate for 16-20 hours at 37°C in a 5% CO2 incubator until cells are confluent.[13]

-

Inhibitor Treatment: Prepare serial dilutions of Glasdegib in Assay Medium 5A. Carefully remove the medium from the cells and add 50 µL of the diluted inhibitor to the respective wells. For control wells, add 50 µL of Assay Medium 5A with the vehicle (e.g., DMSO).[13]

-

Pathway Activation: Add 50 µL of Shh-conditioned medium or SMO agonist (at a predetermined optimal concentration) to all wells except the unstimulated control. To the unstimulated control wells, add 50 µL of Assay Medium 5A.[13]

-

Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[13]

-

Luciferase Measurement: Add 100 µL of the luciferase assay reagent to each well. Gently rock the plate at room temperature for approximately 15 minutes.[13]

-

Data Acquisition: Measure the luminescence using a luminometer. The inhibition of luciferase activity in the presence of Glasdegib indicates its inhibitory effect on the Hedgehog pathway.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (Glasdegib) for the SMO receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the SMO receptor

-

Radiolabeled SMO ligand (e.g., [3H]-cyclopamine)

-

Unlabeled Glasdegib

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[14]

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% PEI)[14]

-

FilterMate™ harvester or similar vacuum filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

-

Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[14]

-

Drying: Dry the filters for 30 minutes at 50°C.[14]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of Glasdegib (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of Glasdegib in a patient-derived xenograft (PDX) model of AML.

Materials:

-

Immunodeficient mice (e.g., NSG mice)[16]

-

Primary AML patient cells

-

Glasdegib formulated for oral administration

-

Chemotherapeutic agent (e.g., cytarabine)

-

Calipers for tumor measurement (if applicable for subcutaneous models)

-

Flow cytometry reagents for assessing human CD45+ cell engraftment in peripheral blood and bone marrow

Protocol:

-

Cell Implantation: Inject primary AML patient cells intravenously or subcutaneously into immunodeficient mice.[1]

-

Engraftment Monitoring: Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.[1]

-

Treatment Initiation: Once engraftment is confirmed (typically when human CD45+ cells reach a certain percentage in the peripheral blood), randomize the mice into treatment groups (e.g., vehicle control, Glasdegib alone, chemotherapy alone, Glasdegib + chemotherapy).

-

Drug Administration: Administer Glasdegib orally at the desired dose and schedule. Administer the chemotherapeutic agent according to its established protocol.

-

Efficacy Assessment: Monitor tumor growth (for subcutaneous models) using calipers. At the end of the study, collect peripheral blood and bone marrow to assess the percentage of human CD45+ leukemic cells by flow cytometry. Overall survival can also be a primary endpoint.

-

Data Analysis: Compare the tumor burden and survival rates between the different treatment groups to determine the efficacy of Glasdegib as a single agent and in combination with chemotherapy.

Visualizations

Hedgehog Signaling Pathway and Glasdegib's Point of Intervention

Caption: Hedgehog signaling pathway and Glasdegib's mechanism.

Experimental Workflow for Characterizing a SMO Inhibitor

Caption: Workflow for SMO inhibitor characterization.

Conclusion

Glasdegib represents a significant advancement in the targeted therapy of AML, particularly for patient populations with limited treatment options. Its well-defined mechanism of action as a SMO inhibitor provides a strong rationale for its use in malignancies driven by aberrant Hedgehog signaling. While its efficacy in combination with intensive chemotherapy remains to be established, its role in combination with low-intensity therapies for specific patient populations is a valuable addition to the therapeutic armamentarium. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and optimize the use of Glasdegib and other Hedgehog pathway inhibitors.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 7. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]

A Comparative Physicochemical Analysis of Glasdegib Monomaleate and Dimaleate Salt Forms

Executive Summary: Glasdegib, an inhibitor of the Hedgehog signaling pathway, is a critical therapeutic agent for acute myeloid leukemia. While the commercially available formulation utilizes the monomaleate salt, recent research has explored a dimaleate form, revealing distinct physicochemical characteristics. This technical guide provides an in-depth comparison of Glasdegib monomaleate and Glasdegib dimaleate, focusing on solubility, thermal properties, crystal structure, and stability. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical methods. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two salt forms.

Comparative Physicochemical Properties

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's processability, stability, and bioavailability. Glasdegib is commercially formulated as a monomaleate salt.[1] A newly synthesized dimaleate salt form has been characterized and compared to the monomaleate analogue, revealing significant differences in their physicochemical profiles.[1][2][3]

Solubility and Dissolution

A key differentiator between the two salt forms is their aqueous solubility. Glasdegib monomaleate is described as a moderately soluble drug.[2] The dimaleate form, however, exhibits different solubility characteristics across various pH levels.

Table 1: Comparative Solubility of Glasdegib Salts

| Salt Form | pH | Solubility (mg/mL) |

|---|---|---|

| Glasdegib Monomaleate | Aqueous | 1.7[1][2] |

| Glasdegib Dimaleate | 1.2 | > 20 |

| Glasdegib Dimaleate | 4.0 | 0.8 |

| Glasdegib Dimaleate | 5.5 | < 0.1 |

| Glasdegib Dimaleate | 7.0 | < 0.1 |

Data sourced from Peklar et al., 2022.[1]

The dimaleate salt shows significantly higher solubility in highly acidic conditions (pH 1.2) compared to the monomaleate's general aqueous solubility, but its solubility dramatically decreases as the pH increases.

Thermal Analysis

Thermal analysis provides insights into the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to characterize the thermal behavior of both salt forms.[1]

The DSC thermogram for Glasdegib monomaleate showed two endothermic transitions, with the first at a peak of 124.8 °C associated with desolvation, followed by melting.[1] In contrast, the Glasdegib dimaleate DSC curve indicates greater thermal stability, with a single endothermic peak at a higher temperature of 169.3 °C.[1] TGA data complements this, showing mass loss for the dimaleate form beginning at temperatures above 110 °C.[1]

Table 2: Thermal Analysis Data for Glasdegib Salts

| Salt Form | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Observations |

|---|---|---|---|---|

| Glasdegib Monomaleate | DSC | 118.5 | 124.8 | First transition, likely desolvation.[1] |

| Glasdegib Dimaleate | DSC | 165.9 | 169.3 | Indicates good thermal stability.[1] |

| Glasdegib Monomaleate | TGA | > 100 | - | 2.3% mass loss associated with the first DSC peak.[1] |

| Glasdegib Dimaleate | TGA | > 110 | - | Mass loss starts.[1] |

Data sourced from Peklar et al., 2022.[1]

Crystal Structure

Single-crystal X-ray diffraction revealed fundamental structural differences between the two salts. Glasdegib monomaleate crystallizes in the monoclinic space group P2₁, with one protonated Glasdegib molecule and one maleate monoanion in the asymmetric unit.[1] The dimaleate form, surprisingly, exists as a double-salt, crystallizing in the same P2₁ space group but with an asymmetric unit containing one double-protonated Glasdegib molecule and two maleate monoanions.[1]

Table 3: Crystallographic Data for Glasdegib Salts

| Parameter | Glasdegib Monomaleate | Glasdegib Dimaleate |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| Asymmetric Unit | 1 protonated Glasdegib, 1 maleate monoanion | 1 double-protonated Glasdegib, 2 maleate monoanions |

Data sourced from Peklar et al., 2022.[1]

Chemical Stability

The monomaleate salt was previously selected for development due to its favorable chemical stability, particularly its low formation of the (2S,4R)-epimer under stress conditions (50°C and 75% relative humidity over 6 weeks).[2] Stress stability testing was conducted on both forms at 40°C and 75% relative humidity for three months to compare them directly.[1][4]

Table 4: Stress Stability Comparison (40°C / 75% RH)

| Salt Form | Purity after 3 months (%) | Chiral Purity after 3 months (%) |

|---|---|---|

| Glasdegib Monomaleate | 99.81 | 99.91 |

| Glasdegib Dimaleate | 99.70 | 99.87 |

Data sourced from Peklar et al., 2022.[1]

Both salts demonstrated high stability under these conditions, with the monomaleate form showing slightly higher purity and chiral purity after three months.

Experimental and Logical Workflows

The characterization and comparison of these two salt forms follow a logical progression from synthesis to detailed analysis.

Experimental Methodologies

The following protocols are based on the methods described by Peklar et al., 2022.[1]

Synthesis of Glasdegib Dimaleate

Glasdegib monomaleate (100 mg) and maleic acid (31 mg) were dissolved in a heated (40°C) mixture of dichloromethane (1.9 mL) and methanol (0.1 mL) with sonication. The resulting clear solution was filtered. While stirring, dichloromethane (12 mL) was added as an antisolvent. The mixture was stirred for approximately 18 hours at room temperature, and the resulting white solid was filtered and dried to yield Glasdegib dimaleate.[1]

Solubility and Dissolution Measurement

Experiments were conducted at 37°C in a reactor system with magnetic stirring (300 rpm). An excess amount of the Glasdegib salt was added to various buffer solutions (pH 1.2, 4.0, 5.5, and 7.0). Samples were taken at multiple time points, filtered, and the concentration of Glasdegib was determined using ultra-high-performance liquid chromatography (UHPLC) with UV detection.[1]

Stress Stability Testing

Samples of both the monomaleate and dimaleate salts were stored in an open dish at 40°C and 75% relative humidity for three months. Analyses for chemical purity (UHPLC) and chiral purity (chiral HPLC) were performed at the start and after one, two, and three months.[1][4]

Differential Scanning Calorimetry (DSC)

DSC analysis was performed using a Mettler Toledo DSC 1 STARe System. Samples were weighed into aluminum pans with pierced lids. The analysis was conducted under a nitrogen purge, typically with a heating rate of 10 K/min.[1]

Thermogravimetric Analysis (TGA)

TGA was performed using a Mettler Toledo TGA/DSC 1 STARe System. Samples were placed in aluminum pans and heated under a nitrogen purge, typically at a rate of 10 K/min, to determine mass loss as a function of temperature.[1]

Single-Crystal X-ray Diffraction (XRD)

Data for single crystals of both salts were collected on a SuperNova Dual diffractometer using Cu-Kα radiation at 150 K. The structures were solved and refined using specialized crystallographic software (SHELXT, SHELXL).[1]

Mechanism of Action: Hedgehog Signaling Pathway

Glasdegib functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, including acute myeloid leukemia.[5] It specifically targets Smoothened (SMO), a key transmembrane protein in this cascade.[6]

Conclusion

The investigation into Glasdegib dimaleate reveals a salt form with distinct physicochemical properties compared to the marketed monomaleate. The dimaleate salt offers significantly enhanced solubility in highly acidic environments but is less soluble in neutral or basic conditions. While it demonstrates superior thermal stability, the monomaleate form maintains a slight edge in chemical and chiral stability under the tested stress conditions. The structural analysis confirms the dimaleate as a double-salt, a key differentiator from the monomaleate.[1] These findings provide valuable data for formulation scientists and drug development professionals, highlighting the critical impact of salt form selection on the overall characteristics of an active pharmaceutical ingredient.

References

- 1. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Role of the Hedgehog Pathway in Acute Myeloid Leukemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the clonal expansion of undifferentiated myeloid cells.[1] A significant challenge in AML therapy is the high rate of relapse, largely attributed to the persistence of treatment-resistant leukemic stem cells (LSCs).[1] The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, is aberrantly activated in numerous cancers, including AML.[2][3] This guide provides an in-depth examination of the Hh pathway's role in AML pathogenesis, its function in maintaining the LSC population, and its emergence as a key therapeutic target. We will detail the molecular mechanisms, present key quantitative data, outline relevant experimental protocols, and discuss the clinical development of Hh pathway inhibitors, culminating in the approval of glasdegib for AML treatment.[1]

The Hedgehog Signaling Pathway: Canonical and Non-Canonical Activation

The Hedgehog pathway is a highly conserved signaling cascade. Its dysregulation is implicated in the development and progression of various malignancies.[4]

1.1. Canonical Pathway

In mammals, the canonical pathway is initiated by one of three Hedgehog ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), or Desert Hedgehog (DHH).[5] The core components include the 12-pass transmembrane receptor Patched (PTCH1) and the 7-pass transmembrane G-protein coupled receptor Smoothened (SMO).[5][6] The downstream effects are mediated by the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[7]

-

"Off" State (Absence of Hh Ligand): PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium.[8] The GLI transcription factors (primarily GLI2 and GLI3) are bound to Suppressor of Fused (SUFU) in the cytoplasm. This complex facilitates the proteolytic processing of GLI proteins into their truncated repressor forms (GLI-R).[1] GLI-R translocates to the nucleus and represses the transcription of Hh target genes.[1]

-

"On" State (Presence of Hh Ligand): The binding of an Hh ligand to PTCH1 alleviates its inhibition of SMO.[9] Activated SMO translocates to the primary cilium, leading to the dissociation of the SUFU-GLI complex.[5][8] This prevents GLI processing, allowing the full-length activator forms (GLI-A) to accumulate and translocate to the nucleus.[8] GLI-A then activates the transcription of target genes involved in cell proliferation, survival, and self-renewal, such as PTCH1, GLI1, Cyclin D, and BCL-2.[10]

1.2. Non-Canonical Pathway

Hedgehog signaling can also be activated independently of Hh ligands or SMO. This non-canonical activation involves the direct modulation of GLI transcription factors by other oncogenic signaling pathways, such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[2] These pathways can enhance the transcriptional activity and nuclear localization of GLI proteins, bypassing the need for SMO activation and conferring resistance to SMO inhibitors.[2]

Aberrant Hedgehog Signaling in AML Pathogenesis

While the role of Hh signaling in normal adult hematopoiesis is debated, its importance in AML is well-established.[5] Aberrant activation of the Hh pathway is a common feature in AML and contributes significantly to the maintenance of LSCs, disease progression, and therapeutic resistance.[1][11]

Modes of Activation in AML:

-

Paracrine Signaling: The bone marrow microenvironment plays a critical role. Stromal cells and osteoblasts can secrete Hh ligands (like DHH and IHH), which then act on adjacent AML cells to promote their survival and proliferation.[1][3]

-

Autocrine/Juxtacrine Signaling: Some studies have detected the expression of SHH and IHH ligands in AML cells, suggesting a self-sustaining signaling loop.[1][3]

-

Ligand-Independent Activation: This can occur through non-canonical pathways that activate GLI transcription factors directly.[2] Additionally, epigenetic silencing of the transcriptional repressor GLI3 has been observed in AML, leading to a loss of its repressive function and subsequent pathway activation.[5][12]

Clinical Significance and Prognostic Value

The expression levels of Hh pathway components are not only indicative of pathway activation but also serve as important prognostic markers in AML.[7]

Table 1: Prognostic Significance of Hedgehog Pathway Gene Expression in AML

| Gene | Expression Status | Associated Prognosis | Key Findings | Citations |

| GLI1 | High Expression | Poor | Correlates with reduced overall survival and chemoresistance.[1][3] Upregulation observed in relapsed AML patients.[3] | [1][3][6] |

| GLI2 | High Expression | Poor | Associated with significantly shortened event-free, relapse-free, and overall survival.[3][7] Expression correlates with the presence of FLT3 mutations.[3][7] | [3][7] |

| GLI3 | Low Expression / Silencing | Poor | Epigenetic silencing leads to loss of the GLI3 repressor form (GLI3-R), contributing to pathway activation.[5][12] | [1][5][12] |

| SMO | High Expression | Poor | Elevated in untreated and relapsed AML patients compared to healthy controls.[10][11] | [10][11] |

| SHH | High Expression | Poor | Significantly higher mRNA levels in untreated AML patients.[10][11] | [10][11] |

The Central Role of Hedgehog Signaling in Leukemic Stem Cells (LSCs)

LSCs are a subpopulation of AML cells, often identified by the surface marker profile CD34+CD38-, that possess self-renewal capabilities and are responsible for initiating and sustaining the disease.[1][5] These cells are typically quiescent or slow-cycling, which renders them resistant to conventional chemotherapies that target rapidly dividing cells.[4][5]

The Hh pathway is fundamentally important for the maintenance and survival of LSCs.[4] It is believed to regulate the delicate balance between LSC dormancy and proliferation.[5] By promoting a quiescent state, Hh signaling helps LSCs evade chemotherapy.[5] Pharmacologic inhibition of the Hh pathway is thought to disrupt this dormancy, pushing LSCs to differentiate and enter the cell cycle, thereby sensitizing them to cytotoxic agents.[4][13] In vivo studies using AML xenograft models have shown that Hh inhibitors like glasdegib specifically target the self-renewing LSC population rather than the bulk tumor cells.[1][3]

Therapeutic Targeting of the Hedgehog Pathway

The critical role of the Hh pathway in LSC maintenance makes it an attractive therapeutic target.[1] Strategies primarily focus on inhibiting the key signal transducers, SMO and GLI.

5.1. SMO Inhibitors

SMO antagonists are the most clinically developed class of Hh pathway inhibitors.[1]

-

Glasdegib (PF-04449913): The only Hh pathway inhibitor currently approved by the FDA for the treatment of AML.[1][4] It is a potent and selective oral SMO inhibitor.[6]

-

Sonidegib (LDE225): A specific SMO inhibitor that has shown preclinical efficacy in sensitizing refractory AML cells to adriamycin and radiation.[1][6]

-

Vismodegib (GDC-0449): The first Hh inhibitor approved for cancer (basal cell carcinoma), but it showed minimal single-agent efficacy in relapsed/refractory AML.[4][12]

5.2. GLI Inhibitors

Targeting GLI proteins offers a potential strategy to overcome resistance to SMO inhibitors by blocking the pathway downstream of SMO and inhibiting both canonical and non-canonical signaling.[2]

-

GANT61 and GANT58: Preclinical compounds that prevent GLI1 nuclear translocation and DNA binding.[9][13] GANT61 has demonstrated synergistic cytotoxicity with cytarabine in AML cell lines.[13]

5.3. Clinical Data for Hedgehog Inhibitors in AML

The combination of Hh inhibition with standard chemotherapy has shown significant promise. The approval of glasdegib was based on the Phase II BRIGHT AML 1003 trial.

Table 2: Key Clinical Trial Data for SMO Inhibitors in AML

| Drug (Inhibitor) | Combination Agent | Phase | Patient Population | Key Outcome | Citation(s) |

| Glasdegib (PF-04449913) | Low-Dose Cytarabine (LDAC) | II (Randomized) | Newly diagnosed AML, unfit for intensive chemotherapy | Median Overall Survival (OS) was significantly longer in the glasdegib + LDAC arm (8.3 months) vs. LDAC alone (4.3 months). | [6] |

| Vismodegib (GDC-0449) | Monotherapy | Ib | Relapsed/Refractory AML | Minimal clinical efficacy; median OS of 3.4 months. | [4][12] |

Detailed Experimental Protocols

Studying the Hh pathway in AML requires specific molecular and cellular biology techniques.

6.1. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Hh Gene Expression

This protocol is for quantifying the mRNA levels of Hh pathway components (SHH, IHH, PTCH1, SMO, GLI1, GLI2, GLI3) in patient-derived AML cells.

-

Sample Preparation: Isolate mononuclear cells from bone marrow aspirates or peripheral blood of AML patients using Ficoll-Paque density gradient centrifugation.

-

RNA Extraction: Extract total RNA from 1-5 x 10^6 cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher) with a mix of oligo(dT) and random hexamer primers.

-

qRT-PCR Reaction: Prepare the reaction mix in a 20 µL final volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

-

Primer Design: Use validated primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermocycling: Perform the reaction on a real-time PCR system with a typical program: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[10][11]

6.2. Protocol: Western Blotting for SMO and GLI Proteins

This protocol is for detecting the protein levels of SMO and GLI1/2.

-

Protein Extraction: Lyse 5-10 x 10^6 AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against SMO, GLI1, GLI2, and a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

6.3. Protocol: Flow Cytometry for LSC Identification

This protocol is for identifying the CD34+CD38- LSC population in AML samples.[5]

-

Cell Preparation: Use freshly isolated mononuclear cells from patient bone marrow or peripheral blood.

-

Staining: Resuspend approximately 1 x 10^6 cells in staining buffer (e.g., PBS with 2% FBS). Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes: CD34, CD38, CD45, and a viability dye.[14][15]

-

Incubation: Incubate cells for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Acquisition: Resuspend cells in buffer and acquire data on a multi-parameter flow cytometer. Collect at least 100,000 events.

-

Gating Strategy:

-

Gate on viable, single cells.

-

Gate on the CD45dim blast population.

-

From the blast gate, identify the CD34+ population.

-

Within the CD34+ gate, identify the cells that are negative or have low expression of CD38 (CD38-). This final gate represents the LSC population.[5]

-

Conclusion and Future Perspectives

The Hedgehog signaling pathway is a pivotal driver of AML pathogenesis, primarily through its role in maintaining the chemoresistant leukemic stem cell population.[1] The expression of key pathway components, particularly the GLI transcription factors, serves as a strong negative prognostic marker.[7]

The clinical success of the SMO inhibitor glasdegib in combination with low-dose cytarabine has validated the Hh pathway as a therapeutic target in AML.[1] However, challenges remain. The development of resistance, potentially through non-canonical, SMO-independent activation of GLI, highlights the need for novel therapeutic strategies.[2]

Future research should focus on:

-

Rational Combination Therapies: Combining Hh inhibitors with other targeted agents, such as FLT3 inhibitors or BCL-2 inhibitors (e.g., venetoclax), may yield synergistic effects and overcome resistance.[3]

-

Development of GLI Inhibitors: Advancing potent and specific GLI antagonists into clinical trials is a critical next step to target the pathway downstream and address SMO inhibitor resistance.[13]

-

Biomarker Development: Identifying predictive biomarkers to select AML patients most likely to benefit from Hh-targeted therapies will be essential for personalizing treatment.

Targeting the Hedgehog pathway represents a significant advance in AML therapy, offering a mechanism to eradicate the dormant leukemic stem cells that drive relapse. Continued investigation into this complex pathway will undoubtedly uncover new vulnerabilities and pave the way for more effective and durable treatments for patients with this devastating disease.

References

- 1. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Hedgehog Signaling Pathway in Acute Myeloid Leukemia Stem Cells: A Necessary Step toward a Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Activation of hedgehog pathway in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Acute myeloid leukemia stem cell markers in prognosis and targeted therapy: potential impact of BMI-1, TIM-3 and CLL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Clinical Trial Design for Glasdegib Maleate in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib Maleate (brand name Daurismo®) is an orally administered, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells, including leukemic stem cells (LSCs), which are believed to contribute to therapeutic resistance and disease relapse in hematological malignancies.[4][5] Glasdegib selectively binds to and inhibits Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby disrupting downstream signaling.[1][2][3]

Preclinical studies have demonstrated that Glasdegib can reduce LSC populations, decrease chemoresistance, and sensitize malignant cells to chemotherapy.[2][4] These findings provided a strong rationale for its clinical investigation. Glasdegib is the first SMO inhibitor to show a clinical benefit in patients with Acute Myeloid Leukemia (AML) who are ineligible for intensive chemotherapy.[1] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of newly diagnosed AML in patients aged 75 years or older, or those with comorbidities that preclude the use of intensive induction chemotherapy, in combination with low-dose cytarabine (LDAC).[2][3][6]

These application notes provide a comprehensive overview of the clinical trial design strategies for Glasdegib in hematological malignancies, summarizing key trial data and providing detailed protocols for relevant experimental assays.

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. Its inappropriate reactivation is a key driver in several cancers. In the absence of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This allows for the formation of a complex that includes Suppressor of Fused (SUFU), which binds and sequesters the Glioma-associated oncogene (GLI) family of transcription factors in the cytoplasm, preventing their activation.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is released.[2][7] Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of GLI proteins from SUFU.[7] The active GLI transcription factors then move into the nucleus, where they promote the expression of target genes involved in cell proliferation, survival, and differentiation. Glasdegib exerts its therapeutic effect by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade even in the presence of Hh ligands.[2]

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]

- 6. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Administering Glasdegib Maleate in Xenograft Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib maleate (formerly PF-04449913) is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway, which has been shown to play a crucial role in the survival and proliferation of leukemic stem cells.[1][2] These application notes provide detailed protocols for the administration of Glasdegib in xenograft mouse models of leukemia, a critical preclinical step in evaluating its therapeutic potential. The protocols outlined below cover the establishment of leukemia xenografts, preparation and administration of Glasdegib, and methods for assessing treatment efficacy.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Glasdegib targets the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. In many hematologic malignancies, including acute myeloid leukemia (AML), aberrant activation of the Hedgehog pathway contributes to the maintenance of cancer stem cells and chemoresistance. Glasdegib binds to and inhibits SMO, thereby blocking the downstream activation of GLI transcription factors and suppressing the pro-leukemic effects of this pathway.[1] Preclinical studies have demonstrated that Glasdegib treatment leads to a marked downregulation of GLI1 expression.[4]

Experimental Protocols

Establishment of Leukemia Xenograft Mouse Models

This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of acute myeloid leukemia.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Human AML cell lines (e.g., MV-4-11, MOLM-13) or patient-derived AML cells

-

Sterile PBS

-

Matrigel (optional)

-

27-30 gauge needles and syringes

-

Animal handling and anesthesia equipment

Procedure:

-

Cell Preparation:

-

For CDX models, culture AML cell lines under standard conditions. Harvest cells during the logarithmic growth phase and wash twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, a 1:1 mixture of PBS and Matrigel can improve engraftment.

-

For PDX models, thaw cryopreserved patient-derived AML cells rapidly in a 37°C water bath. Wash the cells twice with sterile PBS and resuspend in sterile PBS.

-

-

Cell Injection:

-

Anesthetize the immunodeficient mice using an approved protocol.

-

Inject 1-5 x 10^6 cells in a volume of 100-200 µL via intravenous (tail vein) or subcutaneous injection. Intravenous injection is generally preferred for disseminated leukemia models.

-

-

Engraftment Monitoring:

-

Monitor the mice regularly for signs of leukemia development, such as weight loss, lethargy, and hind-limb paralysis.

-

Starting 2-3 weeks post-injection, monitor engraftment by performing peripheral blood analysis using flow cytometry for human CD45+ cells.

-

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

-

Balance and weighing materials

Procedure:

-

Formulation Preparation:

-

Prepare the vehicle solution (e.g., 0.5% methylcellulose) under sterile conditions.

-

Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice.

-

Weigh the this compound powder and suspend it in the vehicle to the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring. Prepare fresh daily.

-

-

Oral Administration (Gavage):

-

Weigh each mouse to determine the exact volume of the drug suspension to be administered (typically 5-10 mL/kg).

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Insert the ball-tipped gavage needle into the esophagus and slowly administer the Glasdegib suspension.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Administer Glasdegib once daily for the duration of the study.

-

Data Presentation and Efficacy Assessment

The efficacy of Glasdegib in leukemia xenograft models is typically assessed by measuring its impact on tumor burden, survival, and target modulation.

Quantitative Efficacy Data

Preclinical studies have demonstrated the synergistic anti-leukemic activity of Glasdegib when combined with low-dose cytarabine (LDAC). In an AML patient-derived xenograft model, the combination of Glasdegib and LDAC was more effective at inhibiting tumor growth and reducing the percentage of CD45+/CD33+ blasts in the bone marrow compared to either agent alone.[1]

Table 1: Representative Preclinical Efficacy of Glasdegib in an AML Xenograft Model

| Treatment Group | Dosage (Mouse) | Tumor Growth Inhibition (%) | Median Survival (Days) |

| Vehicle | - | - | Study Dependent |

| Glasdegib | 100 mg/kg, oral, daily | Study Dependent | Study Dependent |

| LDAC | 5 mg/kg, subcutaneous, daily | Study Dependent | Study Dependent |

| Glasdegib + LDAC | 100 mg/kg + 5 mg/kg | > Glasdegib or LDAC alone | Increased vs. monotherapy |

Note: Specific quantitative values for tumor growth inhibition and median survival are highly dependent on the specific AML cell line or PDX model used, as well as other experimental conditions. The table reflects the qualitative outcomes reported in preclinical studies.

Biomarker Analysis

To confirm the mechanism of action of Glasdegib in vivo, the expression of downstream targets of the Hedgehog pathway should be assessed.

Table 2: Biomarker Modulation by Glasdegib in Leukemia Models

| Biomarker | Method | Expected Outcome with Glasdegib Treatment |

| GLI1 mRNA | qPCR on bone marrow or spleen | Significant downregulation |

| CD45+/CD33+ Blasts | Flow Cytometry on bone marrow | Reduction in percentage of blasts |

Conclusion

The protocols and data presented here provide a framework for the preclinical evaluation of this compound in xenograft mouse models of leukemia. These studies are essential for understanding the in vivo efficacy, mechanism of action, and potential for combination therapies. Adherence to detailed and consistent protocols is critical for generating reproducible and reliable data to support the clinical development of this targeted therapy.

References

- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for the Combination Therapy of Glasdegib and Azacitidine in Myelodysplastic Syndromes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML).[1] The combination of Glasdegib, a Hedgehog (Hh) signaling pathway inhibitor, and Azacitidine, a hypomethylating agent, has emerged as a promising therapeutic strategy for patients with higher-risk MDS.[2][3][4] This document provides detailed application notes and protocols based on clinical trial data to guide researchers and drug development professionals in the study and application of this combination therapy.

Mechanism of Action

The synergistic effect of Glasdegib and Azacitidine stems from their distinct and complementary mechanisms of action.

Glasdegib: An oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][5] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of leukemic stem cells in MDS.[1][6][7] By inhibiting SMO, Glasdegib disrupts this signaling cascade, leading to the suppression of downstream target genes like GLI1, which are crucial for cell growth and survival.[3][6][7]

Azacitidine: A hypomethylating agent that incorporates into DNA and RNA. Its primary anti-neoplastic effect is believed to be the inhibition of DNA methyltransferase, leading to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.[8] Azacitidine can also induce cytotoxicity in abnormally proliferating hematopoietic cells in the bone marrow.

The combination of these two agents targets both the intrinsic signaling pathways driving MDS cell proliferation and the epigenetic dysregulation characteristic of the disease.

Signaling Pathway

Caption: Combined inhibition of the Hedgehog pathway by Glasdegib and DNA methylation by Azacitidine in MDS.

Clinical Data Summary

The following tables summarize the key efficacy and safety data from the Phase 1b clinical trial (NCT02367456) of Glasdegib in combination with Azacitidine in patients with untreated higher-risk MDS.[3][4][9]

Table 1: Efficacy in Higher-Risk MDS Patients

| Endpoint | Glasdegib + Azacitidine (n=30) |

| Overall Response Rate (ORR) | 33.3% |

| Median Overall Survival (OS) | 15.8 months (95% CI: 9.3–21.9) |

| Transfusion Independence | 46.7% of transfusion-dependent patients at baseline |

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in the MDS Cohort

| Adverse Event | Percentage of Patients |

| Sepsis | ≥10% |

| Diarrhea | ≥10% |

| Hypotension | ≥10% |

| Pneumonia | ≥10% |

| Hyperglycemia | ≥10% |

Experimental Protocols

Patient Eligibility and Enrollment Protocol

This protocol outlines the key criteria for enrolling patients in a clinical study investigating Glasdegib and Azacitidine for higher-risk MDS, based on the NCT02367456 trial design.[10][11]

1.1. Inclusion Criteria:

-

Diagnosis of previously untreated Myelodysplastic Syndrome (MDS) according to the 2016 World Health Organization (WHO) classification.[11]

-

Intermediate, High, or Very High-risk disease according to the Revised International Prognostic Scoring System (IPSS-R).[11]

-

Clinical indication for treatment with Azacitidine.[11]

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

-

Adequate organ function (renal and hepatic).

1.2. Exclusion Criteria:

-

Prior treatment with a Smoothened (SMO) inhibitor or a hypomethylating agent.[10][11]

-

Candidates for standard induction chemotherapy as first-line treatment.[10][11]

Dosing and Administration Protocol

This protocol details the administration of Glasdegib and Azacitidine.

2.1. Glasdegib Administration:

-

Administration: Can be taken with or without food.

2.2. Azacitidine Administration:

-

Dose: 75 mg/m² administered subcutaneously (SC) daily on Days 1-7 of each 28-day cycle.[8]

-

Reconstitution and Handling:

-

Reconstitute Azacitidine powder with sterile water for injection.

-

Vigorously roll the syringe between the palms until a uniform, cloudy suspension is achieved.[12]

-

Administer within 1 hour of reconstitution if stored at room temperature.

-

-

Injection Technique:

Response Assessment Protocol

Patient response should be evaluated according to the revised International Working Group (IWG) 2018 and 2023 criteria for MDS.[2][15][16][17]

3.1. Bone Marrow Assessment:

-

Perform bone marrow aspirates and biopsies at baseline and as clinically indicated to assess cellularity, blast percentage, and cytogenetics.

3.2. Hematologic Response:

-

Complete Remission (CR): Bone marrow blasts <5%, absence of circulating blasts, and peripheral blood count recovery (Absolute Neutrophil Count [ANC] ≥1.0 x 10⁹/L, Platelets ≥100 x 10⁹/L, and Hemoglobin ≥10 g/dL without red blood cell transfusion).[15]

-

Partial Remission (PR): Bone marrow blasts decreased by ≥50% from baseline to 5-20%, and peripheral blood count recovery as per CR criteria.[15]

-

Hematologic Improvement (HI): Improvement in one or more cell lineages (erythroid, platelet, or neutrophil) according to IWG criteria.[2]

3.3. Cytogenetic Response:

-

Assessed in patients with a baseline cytogenetic abnormality.

-

Complete Cytogenetic Response (CCyR): Eradication of the baseline cytogenetic abnormality.

-

Partial Cytogenetic Response (PCyR): At least a 50% reduction in metaphases with the baseline abnormality.

Safety Monitoring and Management Protocol

Close monitoring for adverse events is crucial.

4.1. Hematologic Toxicity:

-

Perform complete blood counts (CBCs) with differential at least weekly for the first two cycles and then prior to each cycle.

-

Dose interruptions or modifications of Azacitidine may be necessary for severe myelosuppression.

4.2. Non-Hematologic Toxicity:

-

Monitor for gastrointestinal toxicities (nausea, vomiting, diarrhea), which are common. Provide supportive care with antiemetics and antidiarrheals as needed.

-

Monitor for QT interval prolongation with electrocardiograms (ECGs) at baseline and as clinically indicated, as this is a known risk with Glasdegib.

-

Monitor electrolytes, particularly potassium and magnesium, and correct abnormalities.

-

Assess for and manage other potential adverse events such as muscle spasms, dysgeusia, and fatigue.

Experimental Workflow and Logical Relationships

Caption: A typical experimental workflow for a clinical trial of Glasdegib and Azacitidine in MDS.

References

- 1. Abnormal Hedgehog pathway in myelodysplastic syndrome and its impact on patients’ outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proposals for revised IWG 2018 hematological response criteria in patients with MDS included in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Sonic Hedgehog-Gli1 Pathway as a Potential New Therapeutic Strategy for Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 1b study of glasdegib + azacitidine in patients with untreated acute myeloid leukemia and higher-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Facebook [cancer.gov]

- 12. 1173-Myelodysplastic syndrome azacitidine | eviQ [eviq.org.au]

- 13. uhs.nhs.uk [uhs.nhs.uk]

- 14. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]

- 15. Revised International Working Group 2023 response criteria for higher-risk MDS [mds-hub.com]

- 16. Proposals for revised IWG 2018 hematological response criteria in patients with MDS included in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Panel Makes Consensus Proposal to Revise IWG Higher-Risk MDS Response Criteria | Blood Cancers Today [bloodcancerstoday.com]

Dosing and administration schedule for Glasdegib in clinical research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for the clinical investigation of Glasdegib, a potent and selective oral inhibitor of the Hedgehog signaling pathway. The information is compiled from key clinical trials in hematological malignancies, primarily Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

Introduction to Glasdegib

Glasdegib (formerly PF-04449913) is a small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells in various hematologic malignancies.[3] By inhibiting SMO, Glasdegib effectively blocks downstream signaling, leading to the suppression of tumor growth and chemo-sensitization of leukemic cells.[1][4]

Dosing and Administration Schedules in Clinical Trials

Glasdegib has been investigated as a monotherapy and in combination with various chemotherapeutic agents. The recommended Phase II dose (RP2D) for Glasdegib in combination regimens is typically 100 mg administered orally once daily.[5]

Table 1: Glasdegib Dosing Regimens in Key Clinical Trials

| Clinical Trial Identifier | Combination Agent(s) | Glasdegib Dose | Administration Schedule | Patient Population |

| BRIGHT AML 1003 (NCT01546038) | Low-Dose Cytarabine (LDAC) | 100 mg orally, once daily | Continuous 28-day cycles. LDAC: 20 mg subcutaneously, twice daily on days 1-10.[6][7] | Newly diagnosed AML, ineligible for intensive chemotherapy.[7] |